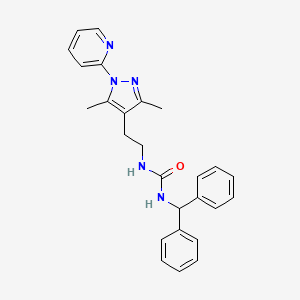![molecular formula C19H20N4O2 B2401088 2-(2-Methylphenoxy)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide CAS No. 2310143-10-1](/img/structure/B2401088.png)
2-(2-Methylphenoxy)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Antimicrobial Properties
The compound shows potential in the field of antimicrobials. A study by Fuloria et al. (2014) explored the synthesis of similar compounds, focusing on their antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents (Fuloria, N., Fuloria, S., & Gupta, R., 2014).
Coordination Complexes and Antioxidant Activity
Chkirate et al. (2019) studied pyrazole-acetamide derivatives, focusing on hydrogen bonding in self-assembly processes and antioxidant activities. This highlights its use in creating coordination complexes with potential antioxidant applications (Chkirate, K., Fettach, S., Karrouchi, K., et al., 2019).
Antiproliferative Activities
Alqahtani and Bayazeed (2020) synthesized pyridine-linked thiazole derivatives using a similar compound, which were then tested for antiproliferative activity against various cancer cell lines. This points to potential applications in cancer research (Alqahtani, A. M., & Bayazeed, A., 2020).
Applications in Flavoring Substances
A 2018 study by Younes et al. evaluated a similar compound for its use as a flavoring substance, finding no safety concerns for its use at estimated levels of dietary exposure (Younes, M., Aquilina, G., Castle, L., et al., 2018).
Collapsin Response Mediator Protein 1 (CRMP 1) Inhibitors
Panchal et al. (2020) focused on derivatives designed as CRMP 1 inhibitors for small lung cancer, suggesting potential in cancer treatment research (Panchal, I. I., Rajput, R., & Patel, A. D., 2020).
Antimicrobial Evaluation of Novel Imines and Thiazolidinones
Another study by Fuloria et al. (2009) synthesized compounds similar to 2-(2-Methylphenoxy)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide and assessed their antimicrobial activities, providing insights into their potential use in developing new antimicrobial agents (Fuloria, N., Singh, V., Yar, M., & Ali, M., 2009).
properties
IUPAC Name |
2-(2-methylphenoxy)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-14-7-3-4-9-18(14)25-13-19(24)21-12-15-11-17(22-23(15)2)16-8-5-6-10-20-16/h3-11H,12-13H2,1-2H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKVMTIOJUMAWAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC2=CC(=NN2C)C3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Z)-2-(4-methoxyphenyl)ethenyl]-1-methylquinolinium iodide](/img/structure/B2401005.png)
![3-(Benzenesulfonyl)-6,7-dimethoxy-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2401006.png)
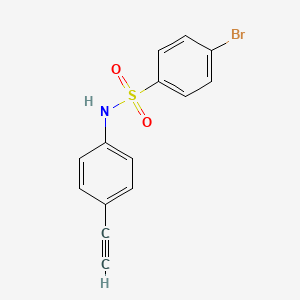



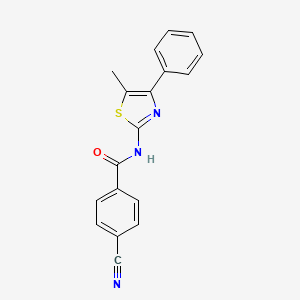
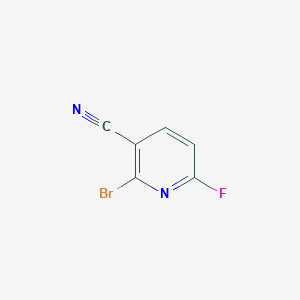
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2401021.png)

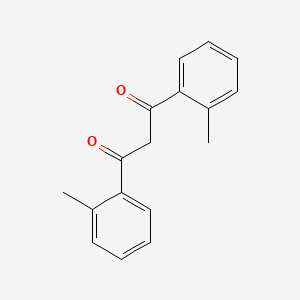
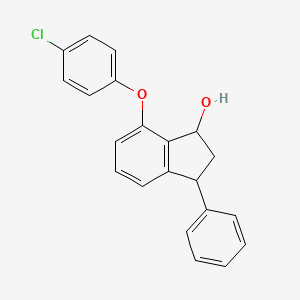
![4-[3-(5-Bromo-2-methoxyphenyl)acryloyl]phenyl 3-phenylacrylate](/img/structure/B2401026.png)
